2,6-Dibromohydroquinone

Description

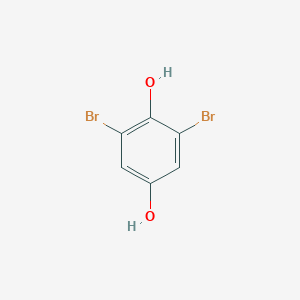

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELUPRVYGHTVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186956 | |

| Record name | 2,6-Dibromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3333-25-3 | |

| Record name | 2,6-Dibromohydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3333-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3333-25-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dibromohydroquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K482GW3Y3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,6 Dibromohydroquinone

Selective O-Alkylation Studies

The selective O-alkylation of 2,6-dibromohydroquinone presents a unique challenge due to the presence of two hydroxyl groups with different chemical environments. The hydroxyl group at the C-1 position is sterically hindered by the two adjacent bromine atoms, while the hydroxyl group at the C-4 position is unhindered. This structural difference allows for selective mono- or di-alkylation depending on the reaction conditions, particularly the nature of the anionic species formed. acs.orgresearchgate.net

Research has demonstrated that the selective O-alkylation of this compound can be precisely controlled to favor substitution at either the 1-oxygen or the 4-oxygen. acs.orgresearchgate.net This control is achieved by generating either the monoanion or the dianion of the hydroquinone (B1673460). The regioselectivity of the alkylation is significantly influenced by the choice of base and solvent. acs.org

Monoanion Alkylation:

When this compound is treated with one equivalent of a base, the more acidic hydroxyl group at the 4-position is expected to deprotonate preferentially, forming the monoanion. However, studies have shown that alkylation of the monoanion predominantly occurs at the sterically hindered 1-oxygen. acs.orgresearchgate.net This outcome is attributed to the electronic effects of the bromine atoms, which increase the acidity of the adjacent hydroxyl group.

Dianion Alkylation:

Conversely, when two equivalents of a strong base are used, the dianion of this compound is formed. In this case, alkylation proceeds preferentially at the less sterically hindered 4-oxygen. acs.orgresearchgate.net This selectivity is primarily driven by steric factors, as the bulky alkylating agent can more easily access the unhindered oxygen.

The choice of solvent also plays a crucial role in the selectivity of these reactions. A change from water to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to increase the selectivity for both monoanion and dianion alkylation. acs.orgresearchgate.net This is attributed to differences in the solvation of the anionic intermediates. acs.org

To further understand the observed selectivity, 2,6-dibromophenol (B46663) and 3,5-dibromophenol (B1293799) have been used as model compounds. The relative rates of methylation of these phenols provide supporting evidence for the rationalization of the O-alkylation patterns observed with this compound. acs.orgresearchgate.net

The selective mono-O-alkylation is a valuable synthetic route for preparing compounds such as 3,5-dibromo-4-alkoxyphenols. acs.org For instance, the methylation of this compound can yield 3,5-dibromo-4-methoxyphenol. acs.org

Interactive Data Table: Selective O-Alkylation of this compound

| Reactant | Alkylating Agent | Base (Equivalents) | Solvent | Major Product | Reference |

| This compound (Monoanion) | Methylating Agent | 1 | Water | 2,6-Dibromo-1-methoxy-4-hydroxyphenol | acs.org |

| This compound (Monoanion) | Methylating Agent | 1 | DMSO | 2,6-Dibromo-1-methoxy-4-hydroxyphenol (Increased Selectivity) | acs.org |

| This compound (Dianion) | Methylating Agent | 2 | Water | 3,5-Dibromo-4-methoxyphenol | acs.org |

| This compound (Dianion) | Methylating Agent | 2 | DMSO | 3,5-Dibromo-4-methoxyphenol (Increased Selectivity) | acs.org |

Chemical Reactivity and Mechanistic Investigations

Redox Chemistry and Electrochemical Behavior

2,6-Dibromohydroquinone (2,6-DBHQ) is a halogenated derivative of hydroquinone (B1673460) that demonstrates significant redox activity. ontosight.ai Its electrochemical properties are of interest for applications in various fields, including materials science and biomedical research. ontosight.ai The presence of two bromine atoms on the hydroquinone ring influences its electronic properties and, consequently, its reactivity in redox processes. ontosight.ai

Oxidation-Reduction Potentials and Electron Transfer Kinetics

The core of 2,6-DBHQ's reactivity lies in its ability to undergo oxidation to its corresponding quinone form, 2,6-dibromoquinone, and be reduced back to the hydroquinone. smolecule.com This reversible two-electron, two-proton process is characteristic of hydroquinone systems. The formal potential of this redox couple is a key parameter governing its behavior in electrochemical systems. While specific standard potential values for 2,6-DBHQ are not extensively documented in the provided search results, it is known to participate in redox reactions. ontosight.ai For instance, it is involved in redox reactions with copper (II) and NADPH. researchgate.net

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Rotating Disk Electrode Studies)

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of 2,6-DBHQ. researchgate.netjh.edu A typical CV experiment involves scanning the potential of a working electrode in a solution containing the analyte and observing the resulting current. jh.edu The voltammogram provides information about the redox potentials and the reversibility of the electron transfer process. jh.edulibretexts.org For a reversible system, the peak separation between the anodic and cathodic peaks is approximately 59/n mV, where n is the number of electrons transferred. pw.edu.pl

| Parameter | Description | Significance |

|---|---|---|

| Anodic Peak Potential (Epa) | The potential at which the oxidation peak current occurs. jh.edu | Indicates the potential required to oxidize 2,6-DBHQ. |

| Cathodic Peak Potential (Epc) | The potential at which the reduction peak current occurs. jh.edu | Indicates the potential at which 2,6-dibromoquinone is reduced. |

| Anodic Peak Current (ipa) | The maximum current measured during the anodic scan. jh.edu | Proportional to the concentration of 2,6-DBHQ and the square root of the scan rate for a reversible system. |

| Cathodic Peak Current (ipc) | The maximum current measured during the cathodic scan. jh.edu | Proportional to the concentration of the oxidized species and the square root of the scan rate for a reversible system. |

Rotating disk electrode (RDE) studies are employed to investigate the kinetics of the electrochemical reactions under controlled hydrodynamic conditions. als-japan.comelectrochem.org By rotating the electrode at various speeds, the mass transport of the analyte to the electrode surface can be precisely controlled. als-japan.com The limiting current in an RDE experiment is described by the Levich equation, which relates the current to the rotation rate, the diffusion coefficient of the analyte, and its concentration. als-japan.comelectrochem.org This technique allows for the determination of kinetic parameters, such as the electron transfer rate constant, by analyzing the relationship between current and rotation speed (Koutecky-Levich analysis). electrochem.orgresearchgate.net

Mediated Redox Reactions

This compound can act as a mediator in redox reactions, facilitating electron transfer between a substrate and an electrode or another chemical species. Its ability to be reversibly oxidized and reduced makes it suitable for this role. ontosight.ai For example, flavin-dependent monooxygenases can catalyze redox reactions where molecular oxygen is used as the oxidant, and such enzymes can act on aromatic compounds. mdpi.com In one instance, the enzyme OdcA, found in a Pigmentiphaga sp. strain, converts 3,5-dibromo-4-hydroxybenzoate (B1263476) to this compound through decarboxylation in the presence of cofactors. mdpi.com

Substitution and Coupling Reactions

The bromine and hydroxyl groups on the 2,6-DBHQ ring provide sites for further chemical modifications through substitution and coupling reactions. smolecule.com

Nucleophilic and Electrophilic Substitution Pathways

The bromine atoms on the aromatic ring of 2,6-DBHQ are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.comresearchgate.net This reactivity is a key feature for its use as a precursor in organic synthesis. ontosight.ai The electron-withdrawing nature of the bromine atoms and the hydroxyl groups can influence the regioselectivity of these reactions.

Electrophilic substitution reactions are also possible, although the electron-donating hydroxyl groups and the deactivating bromine atoms will direct incoming electrophiles to specific positions on the ring. The synthesis of 2,6-DBHQ itself often involves the electrophilic bromination of hydroquinone. ontosight.ai

Cross-Coupling Reactions (e.g., Stille Coupling for π-Conjugated Systems)

This compound is a valuable building block for the synthesis of more complex molecules, including π-conjugated systems, through cross-coupling reactions. researchgate.net The bromine atoms serve as handles for palladium-catalyzed reactions like Stille, Suzuki, and Kumada couplings.

Photochemical Transformations

The study of the photochemical reactions of this compound is crucial for understanding its environmental fate and potential applications in photochemistry. As a brominated hydroquinone, its reactivity is influenced by the presence of both hydroxyl and bromine substituents on the aromatic ring. ontosight.ai

Research has shown that related halophenolic compounds, which can be precursors to or share structural similarities with this compound, undergo various phototransformations. For instance, the phototransformation of 2,4,6-triiodophenol (B146134) leads to the formation of other halo(hydro)quinones. nih.gov Similarly, studies on 2,4,6-trichlorophenol (B30397) have demonstrated that its photochemical decomposition can be induced by superoxide (B77818) ions, leading to products like 2,6-dichlorohydroquinone (B128265). researchgate.net This suggests that this compound could undergo analogous reactions, such as photonucleophilic substitution or transformations involving reactive oxygen species.

While specific detailed studies on the photochemical transformations of this compound are not extensively documented in the provided search results, the behavior of similar compounds provides a framework for its expected reactivity. For example, the phototransformation of 2,6-diiodo-4-nitrophenol (B1216091) in seawater involves photonucleophilic bromine and hydroxyl substitutions, indicating that the bromine atoms on the this compound ring could be susceptible to similar light-induced reactions. nih.gov The formation of halo(hydro)quinones has been noted to increase the toxicity of the solution in some cases. nih.gov

Table 1: Photochemical Reactions of Related Halogenated Phenols

| Compound | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| 2,4,6-Trichlorophenol | Photochemical decomposition with superoxide ions | Leads to the formation of 2,6-dichlorohydroquinone and 2,6-dichloro-1,4-benzoquinone. | researchgate.net |

| 2,6-Diiodo-4-nitrophenol | Phototransformation in seawater | Undergoes photonucleophilic bromine and hydroxyl substitutions. | nih.gov |

| 2,4,6-Triiodophenol | Phototransformation | Results in the formation of other halo(hydro)quinones. | nih.gov |

Supramolecular Interactions and Complex Formation

This compound is capable of engaging in various supramolecular interactions, leading to the formation of complex structures. These interactions are primarily driven by hydrogen bonding and potentially other non-covalent forces.

A significant area of investigation has been the interaction of this compound with metal ions. It has been demonstrated that this compound can form complexes with metal ions such as copper(II). smolecule.com This complex formation is a critical aspect of its chemical behavior.

Research has shown that the combination of this compound and Cu(II) can induce synergistic DNA damage. researchgate.net The proposed mechanism involves the formation of a DNA-Cu(I)/Cu(II) complex. researchgate.net The redox reactions between this compound and Cu(II) produce hydrogen peroxide. researchgate.net Subsequently, highly reactive hydroxyl radicals are generated in a site-specific manner by the DNA-bound copper, which then attack the DNA. researchgate.net This synergistic effect highlights the importance of the complex formation between this compound and metal ions in mediating its biological activity. researchgate.net The damage induced by the 2,6-DBrHQ/Cu(II) system can be inhibited by a Cu(I)-specific chelating agent and catalase. researchgate.net

Beyond metal complexes, the potential for this compound to participate in other supramolecular assemblies, such as co-crystals, is an area of interest in crystal engineering. The hydrogen bonding capabilities of the hydroquinone moiety, combined with the influence of the bromine atoms, make it a candidate for forming structured materials with other molecules.

Table 2: Supramolecular Interactions and Complex Formation of this compound

| Interacting Species | Type of Interaction/Complex | Key Findings | Reference |

|---|---|---|---|

| Copper(II) ions | Metal complex formation | Forms complexes that can lead to enhanced DNA damage through oxidative mechanisms. | smolecule.comresearchgate.net |

| DNA and Copper(II) | Ternary complex (DNA-Cu-2,6-DBrHQ) | Leads to synergistic DNA damage via site-specific production of hydroxyl radicals. | researchgate.net |

Applications in Advanced Materials Science

Precursor in Polymer Chemistry

2,6-Dibromohydroquinone and its close derivatives are valuable monomers in the synthesis of high-performance polymers. The bromine atoms serve as excellent leaving groups in various cross-coupling reactions, while the hydroquinone (B1673460) moiety can be oxidized to the corresponding quinone, influencing the electronic properties of the resulting polymer.

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This property is the basis for their use in a variety of organic electronic devices. Brominated hydroquinones are key starting materials for several types of conjugated polymers.

One significant application is in the synthesis of poly(arylene ethynylene)s (PAEs). For instance, the isomer 2,5-dibromohydroquinone (B82636) is used to create AB-type monomers for water-soluble, fluorinated PAEs through a Sonogashira cross-coupling reaction with protected acetylene (B1199291) derivatives. rsc.orgrsc.org This suggests a similar synthetic utility for this compound in creating novel PAE architectures.

Furthermore, a direct derivative, 2,5-diamine-3,6-dibromohydroquinone, is a crucial monomer for the synthesis of benzobisoxazole-based conjugated polymers. researchgate.netresearchgate.netresearcher.life These polymers are synthesized through a condensation reaction followed by coupling reactions, such as the Kumada coupling, to introduce other aromatic units. researchgate.netresearchgate.netresearcher.life The resulting polymers exhibit intramolecular charge transfer, a desirable characteristic for organic electronics. researchgate.net

| Polymer Type | Monomer Derived from Brominated Hydroquinone | Synthesis Method | Key Feature of Resulting Polymer |

| Poly(arylene ethynylene)s (PAEs) | Monomers from 2,5-dibromohydroquinone | Sonogashira cross-coupling | Water-solubility, π-conjugation rsc.orgrsc.org |

| Benzobisoxazole Polymers | 2,5-diamine-3,6-dibromohydroquinone | Condensation and Kumada coupling | Intramolecular charge transfer researchgate.netresearchgate.net |

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical voltage. rsc.orgsci-hub.box This property makes them highly suitable for applications like smart windows, displays, and camouflage technologies. sci-hub.box Conjugated polymers are a prominent class of electrochromic materials due to the changes in their electronic structure upon oxidation and reduction (doping and de-doping). sci-hub.box

While direct reports on the use of this compound for electrochromic polymers are not prevalent, the conjugated polymers that can be synthesized from its derivatives, such as poly(arylene ethynylene)s and benzobisoxazole polymers, are known to possess the necessary electronic properties for electrochromism. The ability to tune the color and switching properties of these materials can be achieved by carefully designing the polymer structure, for which this compound can serve as a foundational building block. The development of novel donor-acceptor polymers often leads to materials with multiple, reversible color changes, a key feature for advanced electrochromic devices. rsc.org

On-surface synthesis is a bottom-up approach to create atomically precise one- and two-dimensional polymers directly on a solid surface. nih.govd-nb.info This technique often utilizes precursor molecules functionalized with halogen atoms, which are removed upon thermal annealing on a catalytic metal surface, leading to the formation of covalent bonds between the molecules. nih.govd-nb.info

Precursors equipped with dibromomethylene groups have been successfully used to create conjugated ladder polymers on Au(111) surfaces. rsc.org The debromination process is a key step in the aryl-aryl coupling that forms the polymer chains. nih.gov The use of brominated precursors, such as derivatives of dibromohydroquinone, is a well-established strategy in this field. scispace.com For example, on-surface polymerization of molecules derived from 2,5-dibromohydroquinone has been demonstrated. This suggests that this compound is a suitable candidate for similar on-surface polymerization strategies, enabling the fabrication of precisely defined polymeric nanostructures for potential applications in molecular electronics and spintronics. d-nb.info The process typically involves the thermal activation of the precursor molecules on a metal substrate, leading to the cleavage of the carbon-bromine bonds and the subsequent formation of the desired polymer structure. nih.govscispace.com

Development of Electrochromic Materials

Building Block for Semiconducting Small Molecules

In addition to polymers, this compound serves as a versatile building block for the synthesis of semiconducting small molecules. These molecules are of interest for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

The synthesis of 2,6-disubstituted benzobisoxazoles, for example, can be achieved using derivatives of this compound. cloudfront.net These benzobisoxazole compounds are electron-deficient and can be incorporated into larger conjugated systems to create materials with specific electronic properties. The ability to introduce different substituents at the 2 and 6 positions allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of organic electronic devices. cloudfront.net The structure-activity relationships of hydroquinone derivatives are also explored in other contexts, such as the development of enzyme inhibitors, which provides valuable insights into the design of new functional small molecules. nih.gov

Components in Energy Storage Systems (e.g., Aqueous Organic Redox Flow Batteries)

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage due to their potential for low cost, scalability, and safety. harvard.eduwikipedia.org These batteries store energy in redox-active organic molecules dissolved in aqueous electrolytes. Quinones and hydroquinones are a particularly attractive class of molecules for this application due to their reversible two-electron, two-proton redox chemistry. harvard.edu

The substitution pattern on the quinone ring has a significant impact on the molecule's redox potential, solubility, and stability. frontiersin.orgchemrxiv.org Research on various substituted anthraquinones has shown that the 2,6-disubstitution pattern can lead to highly stable electrolytes for AORFBs. For example, 2,6-dihydroxyanthraquinone (B191064) (a related structure) has been studied as an anolyte, and while it shows a favorable low redox potential, its stability can be an issue. frontiersin.org To address this, more complex 2,6-disubstituted anthraquinones have been developed, such as 2,6-dibromo-9,10-anthraquinone (2,6-DBEAQ), which has demonstrated extremely high capacity retention in flow battery cycling. google.com Another example is a phosphonate-functionalized anthraquinone (B42736) with substituents at the 2 and 6 positions, which also exhibits excellent stability.

The performance of these 2,6-disubstituted quinones highlights the importance of the substitution pattern in designing durable and efficient redox-active materials for AORFBs. This compound can be seen as a fundamental platform from which such advanced redox-active molecules can be synthesized.

| Quinone Derivative | Application/Key Finding | Performance Metric |

| 9,10-anthraquinone-2,7-disulphonic acid (AQDS) | Anolyte in a quinone-bromide flow battery | Peak power density > 0.6 W/cm² harvard.edu |

| 2,6-dihydroxyanthraquinone (2,6-DHAQ) | Anolyte with a low redox potential of -0.68 V vs. SHE | Open circuit voltage of 1.2 V in a flow cell frontiersin.orgista.ac.at |

| 2,6-dibromo-9,10-anthraquinone (2,6-DBEAQ) | Anolyte with high capacity retention | Negligible capacity loss over 500 cycles google.com |

| 4,8-dioxo-4,8-dihydrobenzo[1,2-d:4,5-d′]bis( researchgate.netCurrent time information in Bangalore, IN.rsc.orgtriazole)-1,5-diide | Anolyte with high stability | Capacity fade rate of 0.0124% per cycle in a symmetric cell ista.ac.at |

Integration into Metal-Organic Frameworks (MOFs) and Catalytic Systems

Metal-organic frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters connected by organic linker molecules. d-nb.infosemanticscholar.org Their high surface area, tunable pore size, and functionalizable linkers make them promising materials for gas storage, separation, and catalysis. d-nb.info

Hydroquinone and its derivatives can be used as organic linkers in the synthesis of MOFs. For example, 2,5-dihydroxy-p-benzoquinone and its chlorinated derivative have been used to synthesize aluminum-based MOFs where the metal ions are coordinated by the oxido groups of the linker. researchgate.net This demonstrates the potential of this compound to act as a linker in the creation of novel MOF architectures. The bromine atoms could either be retained in the final structure to influence its properties or be used as reactive sites for post-synthetic modification.

MOFs can also be used as catalysts or catalyst supports. mdpi.com For instance, MOFs have been employed for the catalytic oxidation of hydroquinones. rsc.org By incorporating catalytically active sites into the framework, either as part of the metal node or the organic linker, MOFs can be designed to perform specific chemical transformations. The integration of this compound into a MOF structure could lead to materials with interesting catalytic properties, potentially leveraging the electronic nature of the brominated hydroquinone unit. The synthesis of MOFs can be achieved through various methods, including solvothermal and sonochemical techniques, which allow for control over the resulting material's properties. eeer.org

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used method for calculating the electronic structure and ground state properties of molecules. wiley-vch.defz-juelich.de This theoretical framework is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. wiley-vch.dearxiv.org This approach significantly reduces the computational complexity compared to wave function-based methods by focusing on the electron density, a function of only three spatial coordinates, rather than the many-electron wave function. wiley-vch.deucla.edu

The practical application of DFT often relies on the Kohn-Sham (KS) approach, which introduces a hypothetical system of non-interacting electrons that yield the same electron density as the real, interacting system. arxiv.orgucla.edu This allows for the kinetic energy to be calculated with reasonable accuracy. arxiv.org The KS equations are solved iteratively in a process known as the Self-Consistent Field (SCF) procedure to determine the ground state electron density and energy. southampton.ac.uk

For 2,6-dibromohydroquinone, DFT calculations would be employed to determine its optimized ground state geometry. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The accuracy of these calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. wiley-vch.de Common functionals range from the Local Density Approximation (LDA) to more sophisticated Generalized Gradient Approximations (GGA) and hybrid functionals. wiley-vch.de The selection of an appropriate basis set is also crucial for obtaining reliable geometric parameters. uci.edu

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.comajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. numberanalytics.comajchem-a.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates that the molecule is more reactive. numberanalytics.com

In the context of this compound, FMO analysis performed through computational methods like DFT can provide valuable information. The energies of the HOMO and LUMO can be calculated, and their spatial distributions can be visualized. researchgate.net This analysis helps in understanding the regions of the molecule that are most likely to be involved in electron donation and acceptance during chemical reactions. The HOMO-LUMO energy gap can be used to estimate properties like chemical hardness, softness, electronegativity, and the chemical potential, which further characterize the molecule's reactivity. ajchem-a.com

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. numberanalytics.comajchem-a.com |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. numberanalytics.comajchem-a.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. numberanalytics.comajchem-a.com |

Density Functional Theory (DFT) for Ground State Geometries

Excited State Properties and Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of electronically excited states. uci.edursc.org It has become a popular computational tool for predicting and interpreting optical properties of molecules, such as absorption and emission spectra. rsc.orgresearchgate.net The method is based on the Runge-Gross theorem, which establishes that the time-dependent electron density determines the time-dependent external potential. uci.edu

For practical applications, linear-response TD-DFT is most commonly employed. uci.educhemrxiv.org This approach allows for the calculation of excitation energies, which correspond to the energy difference between the ground state and various excited states. uci.edu These calculated energies are fundamental for predicting the positions of absorption peaks in a UV-Vis spectrum. faccts.de

In the study of this compound, TD-DFT calculations can provide significant insights into its photophysical behavior. By computing the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis absorption spectrum of the molecule. faccts.de Furthermore, TD-DFT can be used to optimize the geometry of the excited states, providing information about how the molecular structure changes upon photoexcitation. researchgate.net Analysis of the molecular orbitals involved in the electronic transitions can reveal the nature of the excited states, such as whether they are localized on specific parts of the molecule or involve charge-transfer character. researchgate.netchemrxiv.org This information is crucial for understanding the molecule's behavior in various photochemical and photobiological processes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the mechanisms of chemical and biochemical reactions. For instance, in the catabolism of 3,5-dibromo-4-hydroxybenzoate (B1263476) (DBHB), computational studies can help understand the transformation to this compound (2,6-DBHQ). researchgate.net

One key reaction is the oxidative decarboxylation of DBHB to 2,6-DBHQ, mediated by the NAD(P)H-dependent flavin monooxygenase OdcA. researchgate.netmdpi.com Computational modeling can be employed to investigate the energetics and feasibility of the proposed reaction pathway. This involves calculating the structures of reactants, transition states, intermediates, and products. By determining the energy barriers associated with each step, researchers can identify the rate-determining step and gain a deeper understanding of the enzyme's catalytic strategy. researchgate.net

For example, computational studies could explore the role of the flavin cofactor in the hydroxylation and subsequent decarboxylation of the substrate. mdpi.compreprints.org Different potential mechanisms, such as those involving a C4a-hydroperoxyflavin intermediate, can be modeled and their energy profiles compared to determine the most likely pathway. preprints.org These theoretical investigations complement experimental findings, providing molecular-level details that are often difficult to access through experiments alone. researchgate.net

Prediction of Spectroscopic Signatures (e.g., UV-Vis, NMR)

Computational chemistry methods are highly effective in predicting various spectroscopic signatures of molecules, which is invaluable for their identification and characterization.

UV-Vis Spectra: The prediction of UV-Vis absorption spectra is typically achieved using TD-DFT, as discussed previously. rsc.orgfaccts.de By calculating the energies and oscillator strengths of the lowest-lying electronic transitions, a theoretical spectrum can be constructed. faccts.de This computed spectrum can then be compared with experimental data. It is common for calculated spectra to be systematically shifted relative to experimental ones, and a correction may be applied for better agreement. researchgate.net For this compound, the UV spectrum has been observed to change over time during its enzymatic transformation, indicating its conversion to other species. researchgate.net

NMR Spectra: DFT calculations are also widely used to predict Nuclear Magnetic Resonance (NMR) spectra. The chemical shifts of nuclei like ¹H and ¹³C can be calculated by determining the magnetic shielding tensors for the optimized molecular geometry. To obtain the final chemical shifts, the calculated shielding of a reference compound, such as tetramethylsilane (B1202638) (TMS), is subtracted from the shielding of the molecule of interest. avogadro.cc While default shifts can provide a reasonable starting point, accurate predictions often require calculations using a specific method and basis set for both the target molecule and the reference standard. avogadro.cc Computational prediction of NMR spectra for this compound would aid in the interpretation of experimental data and confirm its structure.

| Spectroscopy | Predicted Property | Computational Method |

| UV-Vis | Absorption Wavelengths (λmax), Oscillator Strengths | Time-Dependent Density Functional Theory (TD-DFT) rsc.orgfaccts.de |

| NMR | Chemical Shifts (δ) for ¹H, ¹³C, etc. | Density Functional Theory (DFT) avogadro.cc |

Environmental Occurrence and Biotransformation Pathways

Identification as an Environmental Metabolite of Brominated Phenolic Pollutants

2,6-Dibromohydroquinone has been identified as a reactive metabolite of several widely used brominated phenolic environmental pollutants. researchgate.netresearchgate.net Its formation is a key step in the biotransformation of these larger parent compounds in various environmental and biological systems.

Tetrabromobisphenol-A (TBBPA): TBBPA is one of the most produced brominated flame retardants globally. atamankimya.commdpi.com Studies have shown that 2,6-DBHQ is a metabolite of TBBPA. frontiersin.orgfrontiersin.org For instance, the 2,6-dibromobenzosemiquinone radical, which is derived from this compound, was detected in the bile of rats administered TBBPA, indicating that 2,6-DBHQ is a product of in vivo metabolism. atamankimya.comnih.gov The transformation of TBBPA can also occur through oxidative cleavage, leading to the formation of 2,6-DBHQ among other products. atamankimya.com

Bromoxynil (B128292): This compound is a benzonitrile (B105546) herbicide used for broadleaf weed control. nih.govresearchgate.net Microbial degradation of bromoxynil can lead to the formation of 2,6-DBHQ. nih.gov Research on Flavobacterium sp. demonstrated that the initial step in bromoxynil metabolism is its conversion to this compound, catalyzed by the enzyme pentachlorophenol (B1679276) hydroxylase. nih.govresearchgate.net Similarly, the hydrolysis product of bromoxynil, 3,5-dibromo-4-hydroxybenzoate (B1263476) (DBHB), is microbially converted to 2,6-DBHQ. mdpi.compreprints.org

2,4,6-Tribromophenol (2,4,6-TBP): Used as a flame retardant, wood preservative, and chemical intermediate, 2,4,6-TBP is another precursor to 2,6-DBHQ in the environment. frontiersin.orgresearchgate.net Studies have confirmed that this compound is a metabolite of 2,4,6-TBP. researchgate.netfrontiersin.orgfrontiersin.org

Role as a Disinfection Byproduct in Drinking Water

This compound has been identified as a disinfection byproduct (DBP) formed during water treatment processes. researchgate.netresearchgate.net When water sources containing brominated phenolic pollutants, such as TBBPA, undergo disinfection with chlorine, oxidation reactions can occur. acs.org The transformation of TBBPA by aqueous chlorine can proceed via an electron transfer mechanism, leading to the formation of a phenoxy radical. acs.orgresearchgate.net This intermediate subsequently undergoes further reactions, including substitution and oxidation, which result in the formation of several products, including this compound. acs.orgresearchgate.net This pathway highlights how water treatment intended to ensure microbial safety can inadvertently lead to the formation of potentially hazardous chemical byproducts like 2,6-DBHQ. doi.org

Microbial Catabolism and Biodegradation Mechanisms

Microorganisms have evolved specific enzymatic pathways to break down halogenated aromatic compounds. One such pathway involves the catabolism of 2,6-DBHQ and its precursors.

A novel catabolic pathway for halogenated aromatic compounds has been identified in the bacterium Pigmentiphaga sp. strain H8, which can utilize 3,5-dibromo-4-hydroxybenzoate (DBHB) as its sole source of carbon and energy. asm.orgresearchgate.net This pathway, known as the oxidative decarboxylation pathway, represents a different mechanism from previously known aerobic and anaerobic reductive dehalogenations. asm.orgresearchgate.net In this pathway, DBHB is first converted to this compound (2,6-DBHQ) through an oxidative decarboxylation reaction. asm.orgpermsc.ru This initial step is crucial and is catalyzed by a specific flavin monooxygenase. asm.org The bacterium efficiently degrades DBHB, with induced cells capable of degrading 0.20 mM of the compound within 6 hours. researchgate.net

The microbial degradation of DBHB to simpler compounds in Pigmentiphaga sp. strain H8 is accomplished by a trio of specialized enzymes encoded by a specific gene cluster. asm.org

Flavin Monooxygenase (OdcA): This NAD(P)H-dependent flavin monooxygenase, encoded by the odcA gene, is responsible for the initial and essential step in the pathway. asm.org It catalyzes the oxidative decarboxylation of 3,5-dibromo-4-hydroxybenzoate (DBHB) to produce this compound (2,6-DBHQ). mdpi.comasm.org

Dioxygenase (OdcB): Following its formation, the toxic intermediate 2,6-DBHQ is acted upon by the dioxygenase OdcB. asm.orgnih.gov This enzyme catalyzes the cleavage of the aromatic ring of 2,6-DBHQ to form 2-bromomaleylacetate (B1242220). asm.orgresearchgate.net The transcriptional level of the odcB gene is strongly upregulated in the presence of DBHB to ensure the rapid detoxification of 2,6-DBHQ. asm.orgnih.gov

Maleylacetate (B1240894) Reductase (OdcC): The final enzymatic step in this upper pathway is catalyzed by the maleylacetate reductase OdcC. asm.orgebi.ac.uk This enzyme reduces 2-bromomaleylacetate to β-ketoadipate, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. asm.orgresearchgate.net

| Step | Substrate | Enzyme | Enzyme Class | Product |

|---|---|---|---|---|

| 1 | 3,5-Dibromo-4-hydroxybenzoate (DBHB) | OdcA | Flavin Monooxygenase | This compound (2,6-DBHQ) |

| 2 | This compound (2,6-DBHQ) | OdcB | Dioxygenase | 2-Bromomaleylacetate |

| 3 | 2-Bromomaleylacetate | OdcC | Maleylacetate Reductase | β-Ketoadipate |

The efficiency of bioremediation processes often depends on the specificity and kinetics of the involved enzymes. The OdcA enzyme from Pigmentiphaga sp. strain H8 exhibits distinct substrate preferences. asm.org

The enzyme's activity is highly dependent on the structure of the substrate. The presence of the hydroxyl group at the C-4 position and at least one halogen substituent at an ortho position (C-3 or C-5) are important for substrate binding and transformation. asm.org While OdcA efficiently converts 3,5-dibromo-4-hydroxybenzoate, its activity is significantly lower towards monobrominated analogues. mdpi.compreprints.org This indicates a high degree of specificity for di-halogenated substrates.

Kinetic studies of the purified OdcA enzyme have provided insights into its affinity for its substrate.

| Substrate | Km (μM) | Reference |

|---|---|---|

| 3,5-Dibromo-4-hydroxybenzoate (DBHB) | 32.4 | asm.org |

| 3-Bromo-4-hydroxybenzoate (BHB) | 187.9 | asm.org |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km value indicates a higher affinity of the enzyme for the substrate.

The much lower Km value for DBHB compared to its monobrominated counterpart confirms the enzyme's preference and higher affinity for the di-brominated substrate, making the degradation process more efficient for this specific pollutant. asm.org

Enzymatic Characterization of Degrading Enzymes (e.g., Flavin Monooxygenases OdcA, Dioxygenases OdcB, Maleylacetate Reductases OdcC)

Formation during Thermal Decomposition of Brominated Polymer Flame Retardants

The disposal of consumer products containing brominated flame retardants (BFRs) via thermal treatment can lead to the formation of various decomposition products. researchgate.net Studies investigating the compounds emitted during the thermal degradation of polymers containing BFRs have identified this compound as one of the semi-volatile organic compounds released. cetjournal.it During flameless decomposition of materials treated with flame retardants like tetrabromobisphenol A diallyl ether, a range of gases, fumes, and chemical species are generated, including this compound. cetjournal.it

Advanced Analytical Characterization in Research

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are fundamental in the elucidation of the molecular structure and electronic properties of 2,6-Dibromohydroquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the chemical structure of synthesized compounds like this compound. rsc.org While specific spectral data for this compound is not detailed in the provided results, the general application of NMR is for structural confirmation. rsc.orgnih.gov For instance, in the synthesis of a related derivative, ¹H NMR in CDCl₃ was used to identify key proton signals. rsc.org Generally, NMR analysis of complex mixtures can help in identifying and characterizing unstable compounds that are difficult to isolate chromatographically. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis absorption properties of related compounds have been measured in both solution and film states. rsc.org For example, the transformation of related compounds can be monitored by observing changes in their UV spectra. asm.org

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide precise mass data, confirming the elemental composition. Gas chromatography-mass spectrometry (GC-MS) is another technique used for the analysis of this compound and its derivatives. asm.orgnih.gov The predicted collision cross-section values for various adducts of this compound have been calculated, which is valuable information for its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 266.86508 | 131.7 |

| [M+Na]⁺ | 288.84702 | 143.4 |

| [M-H]⁻ | 264.85052 | 137.0 |

| [M+NH₄]⁺ | 283.89162 | 151.0 |

| [M+K]⁺ | 304.82096 | 127.7 |

| [M+H-H₂O]⁺ | 248.85506 | 140.1 |

| [M+HCOO]⁻ | 310.85600 | 146.8 |

| [M+CH₃COO]⁻ | 324.87165 | 194.8 |

| [M+Na-2H]⁻ | 286.83247 | 138.9 |

| [M]⁺ | 265.85725 | 164.6 |

| [M]⁻ | 265.85835 | 164.6 |

Data sourced from PubChemLite. uni.lu

Electrochemical Methods for Reactivity and Quantification

Electrochemical techniques are pivotal for studying the redox behavior and quantifying this compound.

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical properties of molecules. rsc.orgdoi.org For instance, CV has been used to determine the electrochemical properties of related small molecules, where the sample is deposited on a working electrode, and its redox behavior is studied. rsc.org The electrochemical behavior of this compound is of interest as it is a reactive metabolite of several brominated environmental pollutants. acs.orgresearchgate.net

Studies have shown that this compound can induce synergistic DNA damage in the presence of Cu(II). acs.orgresearchgate.net Electrochemical methods, such as differential pulse stripping voltammetry, have been developed to measure the protective effect of antioxidants against this DNA damage. acs.org These methods rely on monitoring the oxidation signals of DNA bases on a modified electrode surface. acs.org The modification of glassy carbon electrodes with materials like gold nanoparticles and carbon nanotubes has been shown to enhance the sensitivity of these measurements. acs.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

High-performance liquid chromatography (HPLC) is a widely used technique. A reverse-phase (RP) HPLC method has been developed for the analysis of this compound using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.comsielc.com The use of smaller particle columns (e.g., 3 µm) allows for faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.comsielc.com

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful tool for the analysis of this compound. asm.org This technique was used to identify the acetylated derivative of this compound produced during its catabolism. asm.org

Crystallographic Studies (e.g., X-ray Diffraction for Structural Elucidation)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a specific crystal structure of this compound was not found in the provided search results, the technique is mentioned in the context of related compounds and for confirming molecular structures. keio.ac.jpmolaid.com For example, X-ray crystallography has been used to validate the structural stability of similar compounds. It has also been employed to reveal the structure of novel silamacrocyclic compounds derived from related precursors. molaid.com The alignment of crystal structures of enzymes that interact with derivatives of this compound has also been studied. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,6-Dibromohydroquinone with high purity for enzymatic studies?

- Methodological Answer : Synthesis typically involves bromination of hydroquinone derivatives under controlled conditions. For example, 2,6-DBHQ can be prepared via halogenation of 2,6-dichlorobenzoquinone followed by reduction, as described in protocols for analogous halogenated hydroquinones . Key factors include:

- Temperature control (e.g., <40°C to avoid side reactions).

- Use of anhydrous solvents (e.g., ethanol or DMSO) to prevent hydrolysis.

- Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity.

- Data Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and characterize using NMR (¹H/¹³C) and mass spectrometry .

Q. How does the halogen substitution pattern in 2,6-DBHQ influence its reactivity compared to other halogenated hydroquinones?

- Methodological Answer : Bromine’s higher electronegativity and polarizability compared to chlorine or fluorine alter electron density distribution. For instance:

- Enzymatic Interactions : 2,6-DBHQ exhibits stronger binding to dioxygenases (e.g., PcpA) than 2,6-dichlorohydroquinone due to bromine’s larger atomic radius, which enhances van der Waals interactions .

- Oxidation Potential : Cyclic voltammetry reveals a lower oxidation potential for 2,6-DBHQ (−0.25 V vs. Ag/AgCl) compared to fluorinated analogs, making it more prone to auto-oxidation .

- Comparative Table :

| Compound | Oxidation Potential (V) | Binding Affinity (PcpA, Kd, μM) |

|---|---|---|

| 2,6-DBHQ | -0.25 | 12.4 ± 1.2 |

| 2,6-Dichlorohydroquinone | -0.18 | 18.9 ± 2.1 |

| 2,6-Difluorohydroquinone | -0.12 | 24.5 ± 3.0 |

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on 2,6-DBHQ’s role in toxicity versus antioxidant activity?

- Methodological Answer :

- Toxicity Studies : Use in vitro models (e.g., HepG2 cells) to assess reactive oxygen species (ROS) generation via DCFH-DA fluorescence assays. Compare with antioxidant activity measured via DPPH radical scavenging .

- Contradiction Analysis : Conflicting results often arise from concentration-dependent effects. For example:

- Pro-oxidant activity dominates at >50 μM due to quinone-semiquinone redox cycling.

- Antioxidant effects occur at <10 μM via direct radical neutralization .

Q. How can researchers mitigate 2,6-DBHQ’s instability in aqueous solutions during long-term enzymatic assays?

- Methodological Answer :

- Stabilization Techniques :

Use anaerobic conditions (argon-purged buffers) to prevent auto-oxidation.

Add antioxidants (e.g., 1 mM ascorbic acid) to quench ROS.

Employ co-solvents like DMSO (≤5% v/v) to enhance solubility without denaturing enzymes .

- Monitoring : Track degradation via UV-Vis spectroscopy (λmax = 290 nm for 2,6-DBHQ) at intervals (0, 1, 3, 6 hours) .

Q. What are the environmental formation pathways of 2,6-DBHQ, and how can its presence be quantified in complex matrices?

- Methodological Answer :

- Formation Pathways : 2,6-DBHQ arises from brominated precursor degradation (e.g., brominated flame retardants) or disinfection by-product formation in water treatment .

- Analytical Workflow :

Sample Preparation : Solid-phase extraction (C18 cartridges) for water samples; Soxhlet extraction for sediments.

Quantification : LC-MS/MS (MRM mode, m/z 264→79 for Br⁻ fragments) with a detection limit of 0.1 ng/L .

- Challenges : Matrix effects (e.g., humic acids) require isotope dilution (e.g., ¹³C-labeled 2,6-DBHQ as internal standard) .

Q. How does 2,6-DBHQ interact with cytochrome P450 enzymes, and what implications does this have for drug metabolism studies?

- Methodological Answer :

- Enzyme Assays : Incubate 2,6-DBHQ with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation via UPLC-QTOF (e.g., hydroxylated or demethylated products).

- Key Findings : 2,6-DBHQ inhibits CYP3A4 (IC50 = 8.2 μM) via competitive binding, altering pharmacokinetics of co-administered drugs .

- Experimental Design : Include positive controls (ketoconazole for CYP3A4 inhibition) and validate with recombinant CYP isoforms .

Data Contradiction & Validation

Q. Why do studies report varying EC50 values for 2,6-DBHQ’s antimicrobial activity, and how can this be harmonized?

- Methodological Answer :

- Sources of Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), culture media (e.g., cation-adjusted Mueller-Hinton broth vs. LB), and endpoint criteria (MIC vs. MBC).

- Harmonization Steps :

Follow CLSI guidelines for broth microdilution assays.

Use reference strains (e.g., E. coli ATCC 25922) and standardized inoculum (5×10⁵ CFU/mL).

Report both MIC and MBC to distinguish bacteriostatic vs. bactericidal effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.